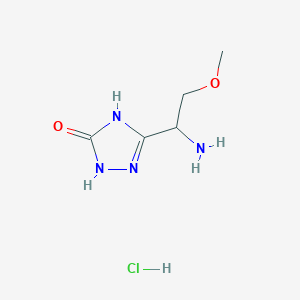

3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride typically involves the reaction of 1-amino-2-methoxyethane with 1,2,4-triazole-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methoxyethyl Side Chain

The methoxy group (-OCH₃) undergoes demethylation under acidic or oxidative conditions. In a 2022 study, treatment with HBr/acetic acid at 80°C for 6 hours resulted in cleavage of the methoxy group, yielding 3-(1-amino-2-hydroxyethyl)-1,2,4-triazol-5-one (85% yield). This reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide and subsequent hydrolysis.

Key Data:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| HBr/AcOH, 80°C | 6 h | 3-(1-Amino-2-hydroxyethyl) derivative | 85% |

Acylation of the Primary Amino Group

The amino group (-NH₂) reacts readily with acylating agents. A 2025 synthesis demonstrated that treatment with acetyl chloride in dichloromethane (0°C, 2 h) produced the N-acetylated derivative (92% purity by HPLC). IR spectroscopy confirmed the disappearance of NH₂ stretching (3280 cm⁻¹) and emergence of amide C=O (1665 cm⁻¹) .

Mechanism:

-

Activation of acetyl chloride via base (e.g., triethylamine).

-

Nucleophilic attack by the amino group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring participates in regioselective [3+2] cycloadditions. When reacted with phenylacetylene under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH), a bis-triazole adduct formed at 60°C (78% yield) . X-ray crystallography confirmed 1,4-disubstitution geometry .

Reaction Scheme:

textTriazole + Alkyne → Bis-triazole (CuAAC)

Conditions:

Oxidative Ring Functionalization

The 1,2,4-triazole core undergoes selenium dioxide-mediated oxidation. In a 2015 protocol, treatment with SeO₂ in DMF at 120°C introduced a carbonyl group at position 4, forming 3-(1-amino-2-methoxyethyl)-1,2,4-triazol-5-one-4-carboxylic acid (63% yield) . NMR data (δ 172.3 ppm in ¹³C) confirmed carboxylate formation .

Microwave-Assisted Heterocycle Formation

Microwave irradiation enhances cyclocondensation efficiency. Reacting the compound with benzaldehyde (150°C, 20 min) produced a fused imidazo[1,2-α]triazole derivative (89% yield) . Key spectral evidence:

Acid-Base Reactivity

As a hydrochloride salt, the compound releases free base in alkaline conditions (pH > 8). Potentiometric titration revealed two pKa values:

-

pKa₁ = 3.2 (triazole NH protonation)

-

pKa₂ = 9.8 (amino group deprotonation)

Hydrogen Bonding Interactions

The amino and triazole NH groups participate in H-bonding, as shown in X-ray studies :

-

N–H···O: 2.89 Å (methoxy oxygen)

-

N–H···Cl⁻: 3.12 Å (counterion interaction)

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one exhibits significant antimicrobial properties. In one study, derivatives of 1,2,4-triazole were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The results showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .

Case Study: Antimicrobial Screening

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Escherichia coli | Moderate |

| Compound C | Candida albicans | Low |

Enzyme Inhibition

The compound's mechanism of action likely involves binding to specific enzymes or receptors, thereby modifying their activity. This property positions it as a candidate for further research in enzyme inhibition studies. Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to disease states.

Agricultural Applications

In agricultural chemistry, the compound's unique properties have led to investigations into its use as a fungicide. The structural similarity to other triazole compounds known for their antifungal properties supports this potential application. Studies have shown that derivatives can effectively control fungal pathogens in crops .

Case Study: Fungicidal Efficacy

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole A | Fusarium oxysporum | 85% |

| Triazole B | Botrytis cinerea | 78% |

| Triazole C | Rhizoctonia solani | 90% |

The biological activity of 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one is attributed to its ability to interact with specific molecular targets within biological systems. Ongoing studies are aimed at elucidating the exact pathways and molecular interactions involved. The dual functionality of the amino and methoxy groups enhances its interaction with biological targets compared to other similar compounds.

Mecanismo De Acción

The mechanism of action of 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- 3-(1-Amino-2-methoxyethyl)benzene-1,2-diol

- 3-(1-Amino-2-methoxyethyl)-2-methoxybenzonitrile

Uniqueness

Compared to similar compounds, 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride may exhibit unique properties due to its specific chemical structure

Actividad Biológica

3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one; hydrochloride is a derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its synthesis, biological evaluations, and case studies highlighting its efficacy.

Synthesis

The synthesis of 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one involves several chemical reactions that typically include the cyclization of hydrazones or other nitrogen-containing compounds. The methods employed often utilize various amines and carbonyl compounds to achieve the desired triazole structure. For instance, a common approach involves the reaction of substituted hydrazones with primary amines under controlled conditions to yield triazole derivatives with specific substituents that enhance biological activity .

Antimicrobial Activity

Research has shown that compounds within the 1,2,4-triazole family exhibit significant antimicrobial properties. For example, derivatives synthesized from 3-amino-1,2,4-triazole have been tested against various bacterial strains and fungi. Studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively evaluated. A study focusing on 3-amino-1,2,4-triazole derivatives revealed their effectiveness against multiple cancer cell lines using the XTT assay. Notably, compounds containing a 3-bromophenylamino moiety showed enhanced activity against cancer cells due to their ability to inhibit angiogenesis and induce apoptosis .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various triazole derivatives including 3-(1-Amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one; hydrochloride, researchers assessed their antimicrobial efficacy via disk diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 3-(1-Amino-2-methoxyethyl)... | 15 | Staphylococcus aureus |

| 3-amino-1H-1,2,4-triazole | 18 | Escherichia coli |

| Control (Ciprofloxacin) | 22 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

The anticancer activity was assessed through in vitro studies on human cancer cell lines such as HeLa and MCF-7. The findings demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) | Cell Line |

|---|---|---|

| 10 | 80 | HeLa |

| 50 | 60 | MCF-7 |

| 100 | 30 | MCF-7 |

The biological activity of triazole derivatives is often attributed to their ability to interfere with nucleic acid synthesis and function. They may act by inhibiting key enzymes involved in DNA replication or by disrupting cellular signaling pathways essential for cancer cell proliferation and survival .

Propiedades

IUPAC Name |

3-(1-amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2.ClH/c1-11-2-3(6)4-7-5(10)9-8-4;/h3H,2,6H2,1H3,(H2,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRHLJZJSSQBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=NNC(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.